molecular formula C13H6ClF3O2 B6364942 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1178828-61-9

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6364942
CAS No.: 1178828-61-9
M. Wt: 286.63 g/mol
InChI Key: YANTVVOPRQRMSF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzoic acid core substituted with a chloro group at the 2-position and a trifluorophenyl group at the 5-position. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The trifluorophenyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Used in substitution reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4,4′-bis(trifluoromethyl)-2,2′-bipyridine

Uniqueness

2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of both a chloro group and a trifluorophenyl group on the benzoic acid core. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-chloro-5-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O2/c14-9-2-1-6(3-8(9)13(18)19)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANTVVOPRQRMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681253
Record name 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178828-61-9
Record name 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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